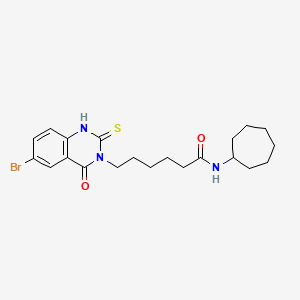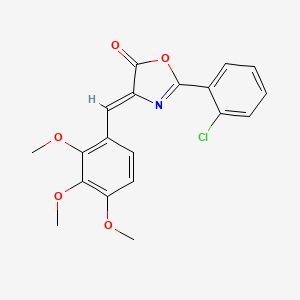![molecular formula C20H14N4O2 B11221197 7-(1-Benzofuran-2-yl)-2-(2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11221197.png)
7-(1-Benzofuran-2-yl)-2-(2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(1-Benzofuran-2-yl)-2-(2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1-Benzofuran-2-yl)-2-(2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Synthesis of the Triazolopyrimidine Core: This involves the reaction of a suitable hydrazine derivative with a nitrile to form the triazole ring, followed by cyclization with a pyrimidine precursor.
Coupling Reactions: The final step involves coupling the benzofuran and methoxyphenyl groups to the triazolopyrimidine core using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the triazolopyrimidine core using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 7-(1-Benzofuran-2-yl)-2-(2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic effects. It may act on specific molecular targets, such as enzymes or receptors, to modulate biological pathways involved in diseases like cancer, inflammation, or neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors, due to its electronic properties. It may also find applications in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 7-(1-Benzofuran-2-yl)-2-(2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. For example, it could inhibit an enzyme by binding to its active site, thereby blocking its activity. Alternatively, it may bind to a receptor, modulating its signaling pathway.
Comparison with Similar Compounds
Similar Compounds
7-(1-Benzofuran-2-yl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
7-(1-Benzofuran-2-yl)-2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine: Has the methoxy group in a different position, potentially altering its properties.
7-(1-Benzofuran-2-yl)-2-(2-hydroxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine: Contains a hydroxy group instead of a methoxy group, which may influence its solubility and reactivity.
Uniqueness
The presence of both the benzofuran and methoxyphenyl groups in 7-(1-Benzofuran-2-yl)-2-(2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine imparts unique electronic and steric properties. These features can enhance its potential as a bioactive molecule and its utility in various scientific and industrial applications.
Properties
Molecular Formula |
C20H14N4O2 |
|---|---|
Molecular Weight |
342.3 g/mol |
IUPAC Name |
7-(1-benzofuran-2-yl)-2-(2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C20H14N4O2/c1-25-17-9-5-3-7-14(17)19-22-20-21-11-10-15(24(20)23-19)18-12-13-6-2-4-8-16(13)26-18/h2-12H,1H3 |
InChI Key |
AUFHFNVHWDGHMG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NN3C(=CC=NC3=N2)C4=CC5=CC=CC=C5O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-methylphenyl)-2-[4-(morpholin-4-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]acetamide](/img/structure/B11221124.png)
![4-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2-iodo-6-methoxyphenol](/img/structure/B11221131.png)
![N-Sec-butyl-6,7-dimethyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11221135.png)


![4-[4-(2-fluorophenyl)piperazin-1-yl]-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11221146.png)
![5-(4-bromophenyl)-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11221151.png)
![7-chloro-5-(methylsulfonyl)-N-[4-(trifluoromethyl)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11221158.png)
![N~8~-(3,4-dimethoxyphenyl)-5-oxo-N~3~-(propan-2-yl)-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide](/img/structure/B11221164.png)
![2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B11221172.png)
![7-{6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B11221193.png)
![Methyl 4-[5-(3,4-dimethylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzoate](/img/structure/B11221209.png)
![1-hydroxy-3-oxo-N-pentyl-3,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B11221215.png)
